molecular formula C21H24N2O7 B2705962 ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate CAS No. 1021093-95-7

ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2705962
CAS No.: 1021093-95-7
M. Wt: 416.43
InChI Key: POHZISJOZTZDOY-UHFFFAOYSA-N
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Description

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N2O7 and its molecular weight is 416.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties The compound has been explored in various synthetic pathways and chemical studies, demonstrating its utility in creating complex molecules. For example, it has been involved in the synthesis of bicyclomycin through complex cyclization and epoxide ring cleavage reactions (Hoare & Yates, 1982). Another study outlined its role in generating novel benzodifuranyl and oxadiazepines with anti-inflammatory and analgesic properties, indicating its potential in medicinal chemistry (Abu‐Hashem et al., 2020).

Antibacterial Activity Research into its derivatives has led to compounds with significant antibacterial abilities. For instance, novel 2-chloro-[1,3] benzoxazine derivatives have shown promising results against both gram-negative and gram-positive bacteria, showcasing the compound's relevance in developing new antimicrobial agents (Shakir et al., 2020).

Catalytic Applications and Crystal Structures Its derivatives have been utilized in catalyzed regioselective synthesis processes, such as the creation of methylene-bis-4-oxo-dihydrochromeno pyrazoles, highlighting its versatility in organic synthesis (Reddy & Nagaraj, 2008). Additionally, the crystal structure of related compounds, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been determined, providing insights into the molecular conformation and potential interactions in solid-state chemistry (Faizi et al., 2016).

Molecular Docking and Antimicrobial Activities Further exploration into its analogs has led to the development of compounds with targeted biological activities. For example, thiazole-aminopiperidine hybrids have been designed as inhibitors against Mycobacterium tuberculosis GyrB, illustrating the compound's application in addressing tuberculosis through molecular docking studies and antimicrobial activity assessments (Jeankumar et al., 2013).

Properties

IUPAC Name

ethyl 4-[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-3-28-21(26)23-9-7-22(8-10-23)20(25)18-12-17(24)19(14-30-18)29-13-15-5-4-6-16(11-15)27-2/h4-6,11-12,14H,3,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHZISJOZTZDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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